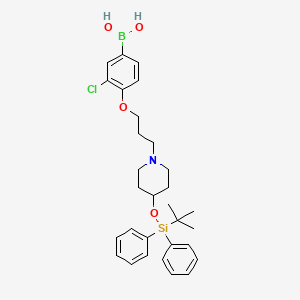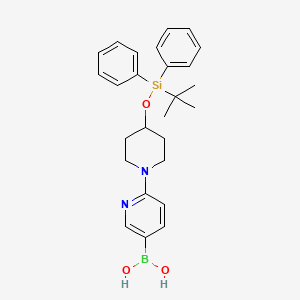![molecular formula C10H14BrNO B1408335 [4-Bromo-2-(propan-2-yloxy)phenyl]methanamine CAS No. 1099668-73-1](/img/structure/B1408335.png)
[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine
Overview
Description
[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine, commonly referred to as 4-Bromo-2-propan-2-yloxy-phenylmethanamine (4-BPPM), is an organic compound with a molecular formula of C9H11BrNO2. It is an aromatic amine and is widely used in the synthesis of various compounds, particularly pharmaceuticals and agrochemicals. In addition, 4-BPPM has a wide range of applications in scientific research, including in biochemical and physiological studies.
Scientific Research Applications
Metabolism Studies
- Metabolism in Rats : The metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats revealed multiple metabolites, suggesting two primary metabolic pathways, with potential relevance to the metabolism of [4-Bromo-2-(propan-2-yloxy)phenyl]methanamine in similar organisms (Kanamori et al., 2002).
Synthesis and Characterization for Antimicrobial Properties
- Synthesis and Antimicrobial Evaluation : The synthesis of substituted phenyl azetidines, which may include derivatives of this compound, showed potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Applications in Antimicrobial and Anticancer Research
- Antibacterial and Antifungal Activities : A series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, which may be structurally related to this compound, demonstrated significant antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
- Antimicrobial and Anticancer Studies of Schiff Base Metal Complexes : Schiff base metal complexes involving this compound showed promising results in both antimicrobial and anticancer assays (Preethi et al., 2021).
Transfer Hydrogenation Reactions
- Catalytic Applications : Research on quinazoline-based ruthenium complexes, potentially involving this compound derivatives, revealed their effectiveness in transfer hydrogenation reactions, achieving high conversions (Karabuğa et al., 2015).
Synthesis and Characterization for Anticancer Activity
- Palladium and Platinum Complexes for Anticancer Activity : Palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, possibly including derivatives of this compound, demonstrated strong DNA-binding affinity and selective toxicity against cancerous cell lines (Mbugua et al., 2020).
Trypanosoma cruzi Infection Treatment
- Activity Against T. cruzi Infection : Propenamine derivatives, structurally related to this compound, showed remarkable activity against Trypanosoma cruzi infection, indicating potential for further exploration in treating Chagas' disease (Pereira, de Castro, & Durán, 1998).
properties
IUPAC Name |
(4-bromo-2-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFUHTRFVBUGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1408257.png)




![Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408265.png)
![methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1408266.png)

![(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B1408269.png)


